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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for achieving optimal labeling

of proteins, antibodies, and other biomolecules with ATTO 700 NHS ester. The key to a

successful conjugation reaction lies in maintaining the proper buffer conditions to maximize

labeling efficiency while minimizing the hydrolysis of the reactive dye.

Introduction to ATTO 700 NHS Ester Labeling
ATTO 700 is a fluorescent dye belonging to a new generation of labels characterized by strong

absorption and high photostability.[1][2] The N-hydroxysuccinimidyl (NHS) ester of ATTO 700 is

a widely used derivative for covalently attaching the dye to primary amine groups (-NH₂)

present on biomolecules, such as the ε-amino group of lysine residues in proteins.[3][4] The

reaction forms a stable amide bond.

The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer. The

primary amine on the target molecule must be in a deprotonated, nucleophilic state to react

with the NHS ester.[5] However, the NHS ester is also susceptible to hydrolysis, which

increases with pH.[4][5] Therefore, a precise pH range is crucial for optimal results.

Optimal Buffer Conditions
Successful labeling with ATTO 700 NHS ester requires careful consideration of the buffer

composition, pH, and the absence of interfering substances.
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Recommended Buffers and pH
The optimal pH for the reaction between ATTO 700 NHS ester and primary amines is between

8.0 and 9.0, with a more specific range of pH 8.3 to 8.5 being widely recommended for

achieving the best balance between amine reactivity and NHS ester stability.[4][5][6][7][8][9]

Recommended Buffers:

0.1 M Sodium Bicarbonate: A commonly used and effective buffer for NHS ester reactions.[5]

[6][7]

0.1 M Sodium Phosphate: An alternative buffer that provides good pH control in the optimal

range.[3][5][6][7]

50 mM Borate: Another suitable buffer for maintaining a stable alkaline pH.[5]

0.1 M HEPES: Can be used as a non-interfering buffer in the recommended pH range.[5]

Substances to Avoid in the Labeling Buffer
It is critical to use a buffer that is free of primary amines, as these will compete with the target

molecule for reaction with the ATTO 700 NHS ester, leading to significantly reduced labeling

efficiency.[5][10][11]

Substances to Avoid:

Amine-containing buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and

glycine must be avoided.[5][9][11]

Ammonium salts: Ammonium sulfate and ammonium acetate, often used in protein

precipitation, must be removed prior to labeling.[3][11]

Sodium Azide: While low concentrations (<3 mM) may not significantly interfere, it is best to

remove it as it can react with the NHS ester.[3][4]

If the biomolecule of interest is in a buffer containing any of these substances, a buffer

exchange step, such as dialysis or gel filtration, is necessary before initiating the labeling

reaction.[3][12]
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Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful ATTO 700
labeling reactions.

Table 1: Optimal Reaction Conditions

Parameter Recommended Range Notes

pH 8.3 - 8.5

Critical for balancing amine

reactivity and NHS ester

stability.[4][5][6][7][8][9]

Temperature
Room Temperature (20-25°C)

or 4°C

Room temperature reactions

are faster (1-4 hours), while

4°C reactions can proceed

overnight.[6][13]

Reaction Time
1 - 4 hours at RT; Overnight at

4°C

Optimization may be required

depending on the reactivity of

the biomolecule.[6][9][13]

Protein Concentration 2 - 10 mg/mL

Higher concentrations

generally lead to better

labeling efficiency.[3][9][12]

Molar Ratio (Dye:Protein) 5:1 to 20:1

This is a starting point and

should be optimized for the

specific application to achieve

the desired degree of labeling.

[3][9]

Table 2: ATTO 700 Spectroscopic Properties
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Property Value

Absorption Maximum (λabs) 700 nm[2][14]

Emission Maximum (λem) 716 nm[2][14]

Molar Extinction Coefficient (εmax) 1.25 x 10⁵ M⁻¹cm⁻¹[2][14]

Fluorescence Quantum Yield (Φf) 0.25[15]

Experimental Protocols
General Workflow for ATTO 700 Labeling
The following diagram illustrates the general workflow for labeling a protein with ATTO 700
NHS ester.
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Preparation

Labeling Reaction Purification CharacterizationPrepare Protein Solution
(2-10 mg/mL in amine-free buffer)

Mix Protein and Dye Solutions
(pH 8.3-8.5)

Add to reaction

Prepare ATTO 700 NHS Ester
Stock Solution (e.g., 10 mM in DMSO)

Add dropwise

Incubate
(1-4h at RT or overnight at 4°C)

Purify Conjugate
(e.g., Gel Filtration)

Characterize Conjugate
(Determine Degree of Labeling)

Reactants

ProductsATTO 700 NHS Ester

ATTO 700-Protein Conjugate
(Stable Amide Bond)

Amidation (Desired)

Hydrolyzed ATTO 700
(Inactive)

Hydrolysis (Undesired)

Protein-NH₂

(Deprotonated Amine)

High pH (>9.0)

Optimal pH (8.3-8.5)

Low pH (<8.0)

Protein-NH₃⁺

(Unreactive)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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